molecular formula C9H10N2OS2 B8406188 6-Ethoxy-2-benzothiazolesulfenamide

6-Ethoxy-2-benzothiazolesulfenamide

Cat. No.: B8406188
M. Wt: 226.3 g/mol
InChI Key: GHWHFERRHRDJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-benzothiazolesulfenamide is a useful research compound. Its molecular formula is C9H10N2OS2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2OS2

Molecular Weight

226.3 g/mol

IUPAC Name

S-(6-ethoxy-1,3-benzothiazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C9H10N2OS2/c1-2-12-6-3-4-7-8(5-6)13-9(11-7)14-10/h3-5H,2,10H2,1H3

InChI Key

GHWHFERRHRDJER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 40% aqueous methylamine (80 ml) was placed in a 250 ml 3-necked flask, equipped with a powerful stirrer and two-addition funnels. The solution was cooled to -10° C. with an ice/methanol bath. A solution of 6-ethoxy-2-mercaptobenzothiazole (2.0 g., 0.0095 mol) in 20 ml of 5% NaOH was prepared, cooled to 10° C. and placed into one of the addition flasks. The second addition flask was charged with 40 ml of 5.25% NaOC1 which was cooled to 5° C. The two solutions were added simultaneously to the aqueous methylamine over a period of one hour with the rate of addition of the 6-ethoxy-2-mercaptobenzothiazole solution slightly faster than the addition of the NaOC1 solution The temperature of the reaction was maintained at --5° C.-0° C. The reaction was stirred for 15 minutes upon completing the addition and vacuum filtered to yield 6-ethoxy-2-benzothiazolesulfenamide. The 6-ethoxy-2-benzothiazolesulfenamide was immediately dissolved in 100 ml of acetone and oxidized with 50 ml of 5% KMnO4. The temperature of the oxidation was kept below 30° C. The MnO2 was removed by vacuum filtration and the filter cake washed with 25 ml of 5% NaOH. The 6-ethoxy-N-methyl-2-benzothiazolesulfonamide was precipitated from the solution by acidification with 5% HC1 to yield 1.3g. (yield 50.3%). The product was purified by dissolving it in 10% Na2CO3 and precipitating it with 5% Hl. m.p. 129° C.-131° C.; NMR(DMSO- d6) 8.4(s, lH), 8.3-7.1cm, 3H) 4-1 4-3.9(q,1 2H) 2.7(s, 3H 1.5-1.2(t, 3H. IR(KBr) 3100 cm (N-H) 1345 cm-1, 1155 cm (S=O). Elemental Analyses: C10H12N2O3S2 ; Calculated: C 44.09% H 4.44% N 10.28%. Found: C 44.04% H 4.51% N 10.18%.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.